N-acetyl-3-oxobutanamide

Description

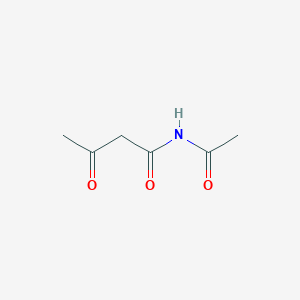

Structure

3D Structure

Properties

IUPAC Name |

N-acetyl-3-oxobutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4(8)3-6(10)7-5(2)9/h3H2,1-2H3,(H,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOZBUJRWPPEBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of N Acetyl 3 Oxobutanamide in the β Keto Amide Class

N-acetyl-3-oxobutanamide belongs to the β-keto amide family, a class of organic compounds that are highly valuable in organic chemistry. researchgate.net These compounds are characterized by a ketone group at the β-position relative to an amide group. This unique arrangement of functional groups makes them versatile building blocks for creating more complex molecules. researchgate.netx-mol.com

The importance of β-keto amides, including this compound, has grown substantially in recent years, with numerous new preparation methods and synthetic applications being developed. researchgate.net They are particularly useful in stereoselective reactions, where the precise three-dimensional arrangement of atoms is crucial, and in tandem multicomponent reactions, where several chemical bonds are formed in a single operation. researchgate.net The reactivity of the active methylene (B1212753) group, situated between the two carbonyl groups, is a key feature that synthetic chemists exploit. researchgate.net

Unraveling the Structural Features and Chemical Reactivity

The chemical reactivity of N-acetyl-3-oxobutanamide is a direct consequence of its distinct structural features. The presence of both a ketone and an amide functional group, separated by a methylene (B1212753) (-CH2-) group, creates a unique electronic environment. researchgate.net

A key characteristic of β-dicarbonyl compounds like this compound is the acidity of the protons on the central methylene group. youtube.comvpscience.org These protons are significantly more acidic than those in simple ketones or amides because the resulting negative charge, formed upon deprotonation, can be delocalized over both carbonyl oxygen atoms through resonance. youtube.com This resonance stabilization makes the formation of the enolate ion more favorable, which is a powerful nucleophile in many carbon-carbon bond-forming reactions. vpscience.orgpressbooks.pub

Furthermore, this compound can exist in two tautomeric forms: the keto form and the enol form. conicet.gov.ar The enol form is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl oxygen. This keto-enol tautomerism is a fundamental aspect of its chemistry and influences its reactivity in various transformations. researchgate.net The presence of multiple reactive sites allows for a wide range of chemical modifications, making it a valuable precursor in the synthesis of diverse heterocyclic compounds. researchgate.netsciencepublishinggroup.com

A Look Back: the Historical Context in Organic Synthesis

The journey of β-keto amides in organic synthesis began with the synthesis of the parent compound, acetoacetamide (B46550) (3-oxobutanamide), by Duisberg in 1882. researchgate.net Since then, the field has expanded significantly, with chemists exploring the rich reactivity of this class of compounds.

Historically, β-keto amides have been instrumental in the synthesis of a wide array of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements. sciencepublishinggroup.comtandfonline.comresearchgate.net Their ability to participate in cyclization reactions has made them indispensable tools for constructing complex molecular architectures. nii.ac.jp Early research focused on understanding their fundamental reactivity, such as their behavior in condensation and acylation reactions. organic-chemistry.org

Applications of N Acetyl 3 Oxobutanamide in Advanced Organic Synthesis

Synthesis of Diverse Heterocyclic Compound Classes

The strategic placement of functional groups in N-acetyl-3-oxobutanamide allows for its participation in a multitude of cyclization reactions, leading to the formation of numerous important heterocyclic scaffolds.

Pyridines and fused pyridine (B92270) derivatives

This compound serves as a valuable precursor for the synthesis of pyridine and its fused derivatives. For instance, the reaction of N-(4-hydroxyphenyl)-3-oxobutanamide with malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of piperidine (B6355638) affords pyridinone analogs. researchgate.netresearchgate.net Similarly, treatment with arylidene cyanothioacetamide yields pyridinethione derivatives. researchgate.netresearchgate.net

The versatility of this scaffold is further demonstrated in the synthesis of dihydropyridine (B1217469) derivatives through the reaction of N-2-pyridyl-3-oxobutanamide with arylidenemalononitriles. organic-chemistry.orgchemrxiv.org This reaction is believed to proceed through a Michael adduct intermediate which then cyclizes. chemrxiv.org Furthermore, condensation of 3-oxobutanamide derivatives with dimethylformamide-dimethylacetal (DMF-DMA) can lead to various pyridine derivatives depending on the reaction conditions. thieme-connect.de Fused pyridine systems, such as pyridopyridones, can also be accessed from N-2-pyridyl-3-oxobutanamide. organic-chemistry.orgrsc.org

| Starting Material | Reagents | Product Class |

|---|---|---|

| N-(4-hydroxyphenyl)-3-oxobutanamide | Malononitrile / Ethyl cyanoacetate, Piperidine | Pyridinones |

| N-(4-hydroxyphenyl)-3-oxobutanamide | Arylidene cyanothioacetamide | Pyridinthiones |

| N-2-Pyridyl-3-oxobutanamide | Arylidenemalononitriles | Dihydropyridines |

| 3-Oxobutanamide derivative | DMF-DMA | Pyridines |

Pyrimidines and related ring systems

The synthesis of pyrimidines and their fused analogs is another significant application of this compound. For example, refluxing N-[4-(aminosulfonyl)phenyl]-3-oxobutanamide with a mixture of p-methoxybenzaldehyde and thiourea (B124793) results in the formation of a 2-thioxo-1,2-dihydropyrimidine-5-carboxamide derivative. Current time information in Bangalore, IN. This product can be further elaborated to yield thiazolo[3,2-a]pyrimidine structures. Current time information in Bangalore, IN.

The reaction of N-(benzo[d]thiazol-2-yl)-3-oxobutanamide with DMF-DMA in refluxing xylene produces 3-acetyl-2H-pyrimido[2,1-b] acs.orgacs.orgbenzothiazol-2-one. researchgate.net This intermediate can then be utilized to synthesize a variety of azoloazine derivatives. researchgate.net Additionally, the reaction of N-(4-hydroxyphenyl)-3-oxobutanamide with ethyl isothiocyanate leads to the formation of a pyrimidine (B1678525) derivative. researchgate.net Microwave-assisted synthesis has also been employed for the preparation of tetrahydropyrimidines by reacting N-[(4-aminophenyl)sulfonyl]-3-oxobutanamide with urea/thiourea and an aryl aldehyde. nii.ac.jp

| Starting Material | Reagents | Product Class |

|---|---|---|

| N-[4-(aminosulfonyl)phenyl]-3-oxobutanamide | p-Methoxybenzaldehyde, Thiourea | 2-Thioxo-1,2-dihydropyrimidines |

| N-(benzo[d]thiazol-2-yl)-3-oxobutanamide | DMF-DMA | Pyrimido[2,1-b] acs.orgacs.orgbenzothiazol-2-ones |

| N-(4-hydroxyphenyl)-3-oxobutanamide | Ethyl isothiocyanate | Pyrimidines |

| N-[(4-aminophenyl)sulfonyl]-3-oxobutanamide | Urea/Thiourea, Aryl aldehyde (Microwave) | Tetrahydropyrimidines |

Thiazoles and thiophenes

This compound is a key starting material for the synthesis of sulfur-containing heterocycles like thiazoles and thiophenes. The Gewald reaction, which involves the reaction of a carbonyl compound with a nitrile and elemental sulfur, is a common method for thiophene (B33073) synthesis. For instance, the reaction of N-aryl-3-oxobutanamide derivatives with elemental sulfur and malononitrile yields 2-aminothiophene derivatives. acs.org Similarly, reacting 3-oxobutanamides with malononitrile and sulfur in refluxing ethanol (B145695) with triethylamine (B128534) produces thiophene derivatives. researchgate.netbeilstein-journals.org

Thiazole (B1198619) derivatives can also be synthesized from this compound. Reaction of the non-isolable potassium salt of a 3-oxobutanamide with α-halocarbonyl compounds like chloroacetonitrile (B46850) can furnish thiazole derivatives. researchgate.net Another route involves the reaction of N-[4-(aminosulfonyl)phenyl]-3-oxobutanamide with phenyl isothiocyanate to form an intermediate salt, which upon reaction with 2-bromo-1-phenylethanone, yields a thiazole derivative. Current time information in Bangalore, IN.

| Starting Material | Reagents | Product Class |

|---|---|---|

| N-aryl-3-oxobutanamide | Malononitrile, Elemental Sulfur (Gewald Reaction) | 2-Aminothiophenes |

| 3-Oxobutanamide | Malononitrile, Sulfur, Triethylamine | Thiophenes |

| 3-Oxobutanamide potassium salt | Chloroacetonitrile | Thiazoles |

| N-[4-(aminosulfonyl)phenyl]-3-oxobutanamide | Phenyl isothiocyanate, 2-Bromo-1-phenylethanone | Thiazoles |

Indoles, oxindoles, and quinolinones

The synthesis of indole (B1671886) and its derivatives, particularly oxindoles, from N-aryl-3-oxobutanamides has been a subject of significant research. A facile method for the synthesis of substituted indolin-2-ones (oxindoles) involves the manganese(III) acetate-based oxidation of N,2-disubstituted N-aryl-3-oxobutanamides in acetic acid. acs.org These resulting 3-acetylindolin-2-ones can be further transformed into substituted 1H-indoles. acs.org The initial reaction of N-aryl-3-oxobutanamides with manganese(III) acetate (B1210297) in ethanol can lead to dimeric 3,3'-biindoline-2,2'-dione derivatives. acs.org It has been noted that N-aryl-3-oxobutanamides are suitable candidates for favoring the 5-exo-trig cyclization needed for oxindole (B195798) synthesis. acs.org

Pyrazoles, pyridazines, and diazepines

This compound is a versatile starting material for the synthesis of various nitrogen-containing heterocycles including pyrazoles, pyridazines, and diazepines. Pyrazole (B372694) derivatives can be synthesized by reacting 3-oxobutanamide with hydrazonoyl chlorides in a basic medium. For instance, the reaction of 3-oxobutanamide with 2-oxo-N'-(4-tolyl)propanehydrazonoyl chloride in the presence of sodium ethoxide yields a pyrazole derivative.

Pyridazine (B1198779) derivatives have also been prepared using N-2-pyridyl-3-oxobutanamide. rsc.org The coupling of a pyridopyridone, derived from N-2-pyridyl-3-oxobutanamide, with aryl diazonium salts and subsequent treatment of the resulting arylhydrazone with malononitrile affords pyridazine derivatives. rsc.org Furthermore, the condensation of 3-oxobutanamide with ethylenediamine (B42938) can lead to the formation of 1,4-diazepine derivatives.

| Starting Material | Reagents | Product Class |

|---|---|---|

| 3-Oxobutanamide | 2-Oxo-N'-(4-tolyl)propanehydrazonoyl chloride, Sodium ethoxide | Pyrazoles |

| Pyridopyridone (from N-2-pyridyl-3-oxobutanamide) | Aryl diazonium salt, Malononitrile | Pyridazines |

| 3-Oxobutanamide | Ethylenediamine | 1,4-Diazepines |

Lactams and spirocyclic compounds

The synthesis of lactams and spirocyclic compounds represents an advanced application of the reactivity of this compound and its derivatives. While direct synthesis of simple lactams from this compound is less common, its structural motif is integral to the formation of more complex lactam-containing structures. For example, the manganese(III)-based oxidative cyclization of N-aryl-3-oxobutanamides can lead to spiro compounds as byproducts, particularly with electron-rich aryl groups. acs.org

More targeted syntheses of spirocyclic lactams often involve β-keto amides as key intermediates. An asymmetric synthesis of α-spiro-δ-lactams has been reported via an organocascade reaction of β-ketoamides with α,β-unsaturated aldehydes. researchgate.net Furthermore, an enantioselective cyclization of Pd-enolates, which can be generated from β-keto esters, with isocyanates has been developed to form spirocyclic γ-lactams. organic-chemistry.org A facile synthesis of spirocyclic lactams has also been achieved from β-keto carboxylic acids through a one-pot cascade reaction involving a Curtius rearrangement and intramolecular nucleophilic addition. acs.org These examples underscore the potential of the β-dicarbonyl functionality within this compound derivatives to participate in the construction of complex spirocyclic lactam architectures.

Construction of Complex Organic Architectures

The inherent reactivity of this compound facilitates its use as a foundational component in the construction of intricate molecular frameworks. researchgate.net It serves as a key starting material in the synthesis of various heterocyclic systems, which are integral scaffolds in many pharmaceutical agents and natural products. nii.ac.jpfrontiersin.org

One notable application is in the synthesis of substituted oxindoles (indolin-2-ones), which are important structural motifs in numerous biologically active compounds. nii.ac.jp For example, the manganese(III)-acetate-mediated oxidative cyclization of N,2-disubstituted N-aryl-3-oxobutanamides leads to the formation of 3-acetylindolin-2-ones in good to excellent yields. nii.ac.jp This method provides a direct route to constructing the core oxindole structure. nii.ac.jp

Furthermore, this compound and its derivatives are extensively used in multicomponent reactions (MCRs) to build complex polyfunctionalized heterocycles in a single step. rsc.orgtandfonline.com These reactions are highly efficient and atom-economical. For instance, it can react with aldehydes and other reagents to form substituted pyridines, pyrimidines, and their fused analogues. researchgate.netnih.gov The condensation of N-(4-hydroxyphenyl)-3-oxobutanamide with malononitrile or ethyl cyanoacetate in the presence of a base affords pyridinone derivatives. nih.gov Similarly, reaction with arylidinecyanothioacetamide yields pyridine-2(1H)-thiones, which can be further elaborated into more complex fused systems like thieno[2,3-b]pyridines. researchgate.nettandfonline.com

The versatility of this compound in constructing complex architectures is further demonstrated by its use in synthesizing bi- or tricyclic annulated pyridine derivatives. tandfonline.com Through a series of transformations, the initial pyridine products can be converted into pyridothienopyrimidines and pyridothienotriazepines. tandfonline.com

Table 1: Examples of Complex Organic Architectures Synthesized from this compound Derivatives

| Starting this compound Derivative | Reagents | Product Architecture | Reference |

| N,2-dimethyl-N-phenyl-3-oxobutanamide | Manganese(III) acetate | 3-acetyl-1,3-dimethylindolin-2-one | nii.ac.jp |

| N-(4-hydroxyphenyl)-3-oxobutanamide | Malononitrile, piperidine | Pyridinone derivative | nih.gov |

| N-1-Naphthyl-3-oxobutanamide | Arylidinecyanothioacetamide, piperidine | Pyridine-2(1H)-thione | tandfonline.com |

| 3-Oxobutanamide derivative | DMF-DMA | Thiazolopyrimidine, pyridine, or naphthyridine | researchgate.net |

| N-Aryl-3-oxobutanamides | 5-amino-3-methylisoxazole, salicylaldehyde | Dihydroisoxazolopyridines or benzoxazocines | frontiersin.org |

Development of Novel Synthetic Reagents and Methodologies

The unique reactivity of this compound has spurred the development of new synthetic reagents and methodologies in organic synthesis. researchgate.net Its ability to be easily converted into highly reactive intermediates makes it a cornerstone for innovative synthetic strategies. researchgate.net

A significant methodological advance involves the in-situ generation of reactive intermediates from this compound. For example, its reaction with dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) or triethylorthoformate yields enaminone and ethoxymethylene derivatives, respectively. researchgate.net These intermediates are not typically isolated but are readily used in subsequent reactions with various nucleophiles to produce a wide range of heterocyclic compounds, including pyridines and pyrimidines. researchgate.net This approach simplifies synthetic procedures and avoids the handling of potentially unstable compounds. researchgate.net

The use of this compound in multicomponent reactions (MCRs) represents another key methodological development. rsc.orgtandfonline.com MCRs allow for the construction of complex molecules from three or more starting materials in a single pot, which is highly efficient. tandfonline.com The Biginelli reaction, a classic MCR, and its variations often utilize β-keto amides like this compound to produce dihydropyrimidinones and their derivatives. rsc.orgnih.gov

Furthermore, novel catalytic systems have been developed to control the reactivity of this compound. The use of manganese(III) acetate to induce oxidative cyclization is a prime example of a new methodology for forming carbon-carbon bonds and constructing heterocyclic rings. nii.ac.jp This method has been successfully applied to the synthesis of substituted oxindoles from N-aryl-3-oxobutanamides. nii.ac.jp Additionally, efficient protocols for the synthesis of selenopyridines have been developed using 3-oxobutanamide in basic conditions, offering an alternative to methods that use hazardous reagents like hydrogen selenide (B1212193) gas. nih.gov

Contributions to Chemo- and Regioselective Synthesis

The presence of multiple reactive sites in this compound presents both a challenge and an opportunity for controlling selectivity in chemical reactions. Research has shown that by carefully choosing reaction conditions, catalysts, and substrates, high levels of chemo- and regioselectivity can be achieved in reactions involving this compound. frontiersin.orgsigmaaldrich.com

Chemo- and regioselectivity are prominently displayed in the synthesis of heterocyclic compounds. For instance, in a one-pot reaction of N-aryl-3-oxobutanamides, 5-amino-3-methylisoxazole, and salicylaldehyde, the course of the reaction can be directed towards the formation of either dihydroisoxazolopyridines or benzoxazocines by simply changing the reaction conditions from conventional stirring to ultrasonic activation. frontiersin.org This demonstrates a remarkable level of control over the reaction outcome.

The synthesis of substituted indolin-2-ones via Mn(III)-based oxidation also highlights regioselectivity. The cyclization occurs specifically to form the five-membered oxindole ring, demonstrating the preference for a 5-exo-trig cyclization pathway. nii.ac.jp The choice of substituents on the N-aryl group and at the 2-position of the butanamide chain can also influence the reaction rate and yield, further showcasing the tunability of the reaction. nii.ac.jp

In another example, the reaction of 1-acetyl-3-(5-phenyl-2-thioxo-2,3-dihydroimidazo[1,5-b] nii.ac.jptandfonline.comCurrent time information in Bangalore, IN.-triazol-7-ylidene)indolin-2-one with thiosemicarbazide (B42300) shows solvent-dependent chemoselectivity. When the reaction is conducted in refluxing absolute ethanol, it yields a thiourea derivative. However, if the reaction is carried out in refluxing glacial acetic acid, a ring closure occurs to give a cyclized product. arabjchem.org

Table 2: Control of Selectivity in Reactions of this compound Derivatives

| This compound Derivative | Reagents | Conditions | Major Product | Type of Selectivity | Reference |

| N-aryl-3-oxobutanamides | 5-amino-3-methylisoxazole, salicylaldehyde | Yt(OTf)3, stirring | Dihydroisoxazolopyridine | Chemo- and Regioselective | frontiersin.org |

| N-aryl-3-oxobutanamides | 5-amino-3-methylisoxazole, salicylaldehyde | Ultrasonication | Benzoxazocine | Chemo- and Regioselective | frontiersin.org |

| N,2-disubstituted N-aryl-3-oxobutanamides | Manganese(III) acetate, ethanol | Reflux | 3-acetylindolin-2-one | Regioselective (5-exo-trig) | nii.ac.jp |

| 1-acetyl-3-(5-phenyl-2-thioxo-2,3-dihydroimidazo[1,5-b] nii.ac.jptandfonline.comCurrent time information in Bangalore, IN.triazol-7-ylidene)indolin-2-one | Thiosemicarbazide | Refluxing ethanol | Thiourea derivative | Chemoselective | arabjchem.org |

| 1-acetyl-3-(5-phenyl-2-thioxo-2,3-dihydroimidazo[1,5-b] nii.ac.jptandfonline.comCurrent time information in Bangalore, IN.triazol-7-ylidene)indolin-2-one | Thiosemicarbazide | Refluxing glacial acetic acid | Cyclized product | Chemoselective | arabjchem.org |

Advanced Analytical Methodologies for Structural and Mechanistic Characterization of N Acetyl 3 Oxobutanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of N-acetyl-3-oxobutanamide, offering detailed information about the chemical environment of each proton and carbon atom.

Proton (¹H) NMR spectroscopy of this compound and its analogs reveals characteristic signals that correspond to the different types of protons within the molecule. For instance, in derivatives of N-aryl-3-oxobutanamides, the methyl protons of the acetyl group typically appear as a singlet around δ 2.28–2.60 ppm. researchgate.netraco.catresearchcommons.org The active methylene (B1212753) protons, situated between the two carbonyl groups, are also readily identifiable. The chemical shifts and coupling patterns of aromatic protons provide valuable information about the substitution on the aryl ring. raco.catresearchcommons.org The amide proton (NH) often presents as a broad singlet at a downfield chemical shift, such as around δ 11.90 ppm, due to its acidic nature and potential for hydrogen bonding. raco.catresearchcommons.org

Interactive Data Table: ¹H NMR Data for this compound Derivatives

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Acetyl CH₃ | 2.28 - 2.60 | Singlet | researchgate.netraco.catresearchcommons.org |

| Methylene CH₂ | Varies | Singlet/Multiplet | researchgate.net |

| Amide NH | ~11.90 | Singlet (broad) | raco.catresearchcommons.org |

| Aromatic CH | 7.04 - 8.42 | Multiplet | raco.catresearchcommons.org |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of this compound. The carbonyl carbons of the acetyl and amide groups are particularly diagnostic, appearing at downfield shifts, for instance around δ 163.76 ppm and δ 175.52 ppm respectively. researchgate.net The methyl carbon of the acetyl group resonates at a much higher field, for example at δ 17.62 ppm. researchgate.net

Distortionless Enhancement by Polarization Transfer (DEPT) techniques are invaluable for distinguishing between different types of carbon atoms (CH, CH₂, CH₃, and quaternary carbons). libretexts.orglibretexts.org A DEPT-135 experiment, for example, will show CH and CH₃ signals with positive phase, while CH₂ signals will have a negative phase. Quaternary carbons, such as the carbonyl carbons, are absent in DEPT spectra. libretexts.org This information is crucial for unambiguous assignment of the carbon signals in the ¹³C NMR spectrum. libretexts.orglibretexts.org

Interactive Data Table: ¹³C NMR Data for this compound Derivatives

| Carbon Type | Chemical Shift (δ, ppm) | DEPT-135 Phase | Reference |

| Acetyl C=O | ~175.52 | Absent | researchgate.net |

| Amide C=O | ~163.76 | Absent | researchgate.net |

| Methylene CH₂ | Varies | Negative | researchgate.netlibretexts.org |

| Acetyl CH₃ | ~17.62 | Positive | researchgate.netlibretexts.org |

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the connectivity of atoms within the this compound structure. COSY spectra reveal correlations between coupled protons, allowing for the tracing of proton-proton networks. HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive C-H attachments. These techniques are essential for assembling the complete molecular structure from individual NMR signals. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a rapid and effective method for identifying the key functional groups present in this compound. researchgate.netbruker.com The IR spectrum of this compound derivatives typically displays strong absorption bands for the carbonyl groups. For example, the amide carbonyl and acetyl carbonyl stretching vibrations can appear around 1635-1662 cm⁻¹ and 1681-1736 cm⁻¹, respectively. researchgate.netraco.catresearchcommons.orgrsc.org The N-H stretching vibration of the amide group is also a prominent feature, usually observed in the region of 3100-3353 cm⁻¹. raco.catresearchcommons.orgrsc.org

Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be used to further characterize the vibrational modes of the molecule. researchgate.netbruker.com

Interactive Data Table: Key IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Amide N-H | Stretch | 3100 - 3353 | raco.catresearchcommons.orgrsc.org |

| Acetyl C=O | Stretch | 1681 - 1736 | researchgate.netraco.catresearchcommons.orgrsc.org |

| Amide C=O | Stretch | 1635 - 1662 | researchgate.netraco.catresearchcommons.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. researchgate.netresearchcommons.orgrsc.org Electron ionization (EI) and electrospray ionization (ESI) are common techniques used. nii.ac.jpmdpi-res.com The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), which confirms the molecular weight of the compound. researchgate.netresearchcommons.orgrsc.org

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for this compound derivatives include the cleavage of the amide bond and the loss of the acetyl group. For instance, in some derivatives, fragments corresponding to the loss of a pyridine (B92270) moiety or a C=O group have been observed. researchcommons.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of the molecule and its fragments. thieme-connect.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state, provided that suitable single crystals can be grown. nih.govbioscience.fi This technique provides detailed information about bond lengths, bond angles, and the conformation of the molecule. It can also reveal intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the packing of molecules in the crystal lattice. While challenging, obtaining a crystal structure provides unambiguous proof of the molecular structure and stereochemistry. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

The purity and isolation of this compound, a β-ketoamide, are critical for its accurate characterization and for ensuring the reliability of its use in further applications. Chromatographic techniques are indispensable tools for achieving high levels of purity and for the qualitative and quantitative analysis of this compound. These methods exploit the differential partitioning of the analyte between a stationary phase and a mobile phase to separate it from impurities, starting materials, and byproducts. The presence of keto-enol tautomerism in β-dicarbonyl compounds like this compound adds a layer of complexity to their analysis, making robust chromatographic separation essential.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of β-ketoamides. It offers high resolution and sensitivity for the separation of complex mixtures. In the context of this compound, HPLC can be employed to assess its purity, quantify its concentration, and isolate it from reaction mixtures.

Detailed Research Findings: While specific HPLC methods for this compound are not extensively detailed in

Theoretical and Computational Chemistry Studies of N Acetyl 3 Oxobutanamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of N-acetyl-3-oxobutanamide.

Density Functional Theory (DFT) for electronic structure and properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules like this compound. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. nih.gov For a molecule such as this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), can be used to optimize the molecular geometry and predict a variety of electronic properties. smolecule.comresearchgate.net

These calculations can determine key parameters that govern the molecule's behavior. For instance, the distribution of electron density reveals the polar nature of the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack. The computed dipole moment provides a quantitative measure of this polarity. Furthermore, DFT can be used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the structure and identify characteristic functional groups.

A critical aspect of this compound is its potential for tautomerism, existing in keto-amide and enol-imine forms. DFT calculations are particularly adept at evaluating the relative energies of these tautomers, thereby predicting their equilibrium populations in different environments. smolecule.com

Table 1: Calculated Electronic Properties of this compound (Exemplary Data)

| Property | Value | Unit |

| Ground State Energy | -XXX.XXXX | Hartrees |

| Dipole Moment | X.XX | Debye |

| HOMO Energy | -X.XX | eV |

| LUMO Energy | X.XX | eV |

| HOMO-LUMO Gap | X.XX | eV |

Note: The values in this table are exemplary and would be derived from specific DFT calculations.

Molecular orbital analysis and reactivity indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi-res.com

Analysis of the spatial distribution of these orbitals reveals the most probable sites for chemical reactions. For this compound, the HOMO is likely to be localized on the enolate portion in its deprotonated form, while the LUMO may be centered on the carbonyl carbons.

From the HOMO and LUMO energies, various reactivity indices can be calculated. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative framework for predicting the molecule's reactivity in various chemical processes.

Table 2: Calculated Reactivity Indices of this compound (Exemplary Data)

| Index | Formula | Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | X.XX |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | X.XX |

| Global Electrophilicity (ω) | χ2/(2η) | X.XX |

Note: The values in this table are exemplary and would be derived from specific DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the this compound molecule allows it to adopt various conformations, which can significantly influence its properties and interactions. Conformational analysis aims to identify the stable conformers and understand the energy landscape of their interconversion. nih.gov

Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational space of this compound over time. nih.govmanchester.ac.uk By simulating the atomic motions based on a force field, MD can reveal the preferred conformations in solution and the dynamics of transitions between them. For this compound, key torsional angles, such as those around the C-N amide bond and the C-C bonds of the butanamide backbone, are of particular interest. The results of such simulations can be used to generate Ramachandran-like plots to visualize the allowed and disallowed regions of conformational space. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be employed to model the pathways of chemical reactions involving this compound. This is particularly useful for understanding reaction mechanisms, identifying intermediates, and characterizing transition states. For instance, the reaction of this compound with an electrophile or a nucleophile can be modeled to determine the most favorable reaction site and the energy barrier for the reaction.

Transition state theory is used to locate the saddle point on the potential energy surface that corresponds to the transition state of a reaction. The geometry and energy of the transition state are crucial for calculating the reaction rate. For complex reactions, computational modeling can uncover multi-step pathways that may not be apparent from experimental studies alone.

Predictive Modeling of Chemical Reactivity and Selectivity

The insights gained from quantum chemical calculations and reaction pathway modeling can be used to build predictive models for the chemical reactivity and selectivity of this compound. By systematically studying the effects of substituents or different reaction conditions in silico, it is possible to predict how these changes will influence the outcome of a reaction. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed by correlating calculated molecular descriptors (such as electronic properties, steric parameters, and reactivity indices) with experimentally observed reactivity or selectivity. These models can then be used to predict the behavior of new, un-synthesized derivatives of this compound, thereby accelerating the discovery of molecules with desired properties. For example, predictive models could guide the synthesis of derivatives with enhanced reactivity in specific cyclization reactions or with improved selectivity for a particular biological target. researchgate.netnih.gov

Future Directions and Emerging Research Avenues for N Acetyl 3 Oxobutanamide

Exploration of Novel and More Efficient Synthetic Routes

The development of new and improved methods for synthesizing N-acetyl-3-oxobutanamide and its derivatives is a primary focus of current research. Traditional methods often involve the condensation of starting materials like diketene (B1670635) with amines or the reaction of ethyl acetoacetate (B1235776) with an appropriate amine. raco.catsmolecule.com However, these methods can sometimes be limited by factors such as yield, reaction conditions, and substrate scope.

| Starting Materials | Reagents/Conditions | Product | Reference |

| 2-aminopyridine, ethyl acetoacetate | Fuse at 130°C | N-2-pyridyl-3-oxobutanamide | raco.cat |

| anilines, diketene | Acetic acid, reflux | N-aryl-3-oxobutanamides | nii.ac.jp |

| 4-methoxyaniline, ethyl acetoacetate | Acidic conditions | N-(4-Methoxyphenyl)-3-oxobutanamide | smolecule.com |

Development of New Catalytic Systems for this compound Transformations

Catalysis plays a pivotal role in the transformations of this compound, enabling a wide range of chemical reactions. Transition metals, in particular, have been instrumental as catalysts for creating new carbon-carbon and carbon-nitrogen bonds. researchgate.net Future research will likely focus on the design and application of novel catalytic systems to further expand the reactivity of this compound and its derivatives.

An emerging area of interest is the use of boron-based Lewis acids, such as BF3/BF4−, as metal-free catalysts for various organic transformations, including cyclization and rearrangement reactions. researchgate.net Additionally, the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a significant goal. Iron-based magnetic nanocatalysts, for example, have shown potential in facilitating C-N bond formation and other coupling reactions. mdpi.com Biocatalytic approaches are also gaining traction for the asymmetric synthesis of related keto amides, offering high yields and enantioselectivity. researchgate.net

| Catalyst Type | Reaction Type | Potential Advantages | Reference |

| Transition Metals (e.g., Palladium) | C-N bond formation, C-H amination | High efficiency, streamlined synthesis | researchgate.net |

| Boron Lewis Acids (BF3/BF4−) | Cyclization, rearrangement | Metal-free, versatile | researchgate.net |

| Heterogeneous Iron-Based Nanocatalysts | C-N bond formation, coupling reactions | Reusable, environmentally friendly | mdpi.com |

| Biocatalysts | Asymmetric synthesis | High yield, high enantioselectivity | researchgate.net |

Expansion of its Role in Complex Molecule Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, particularly heterocyclic compounds. windows.netnih.govsemanticscholar.orgresearchgate.net The presence of multiple reactive sites, including an active methylene (B1212753) group and carbonyl functionalities, allows for a variety of chemical transformations. researchgate.netsolubilityofthings.com

Future research will aim to further exploit this reactivity to construct intricate molecular architectures. For example, N-aryl-3-oxobutanamides have been used in manganese(III)-based oxidative cyclizations to synthesize substituted oxindoles. nii.ac.jp The compound also serves as a precursor for the synthesis of various nitrogen-containing heterocycles like pyridines, pyrimidines, and pyrazoles. windows.netnih.govsemanticscholar.org The development of multicomponent reactions (MCRs) involving this compound derivatives is a particularly promising strategy for rapidly building molecular complexity from simple precursors. frontiersin.org

Advanced in situ Spectroscopic Monitoring of its Reactions

To optimize reaction conditions and gain deeper mechanistic insights into the transformations of this compound, advanced in situ spectroscopic techniques are becoming increasingly important. Techniques such as NMR spectroscopy and mass spectrometry are already used for the characterization of products derived from this compound. solubilityofthings.comthieme-connect.com

The future will see a greater integration of real-time monitoring techniques to follow the progress of reactions as they occur. For instance, in situ Raman spectroscopy can be employed to monitor the conversion of reactants to products in real-time, providing valuable kinetic data. This approach has been used to study similar reactions, such as the formation of 3-acetylcoumarin. The ability to continuously track reaction profiles allows for precise control over reaction parameters and a more thorough understanding of reaction mechanisms.

Integration with Automated and Continuous Flow Chemistry Platforms

The adoption of automated and continuous flow chemistry platforms represents a significant leap forward in the synthesis and transformation of chemical compounds, including this compound. umontreal.ca Flow chemistry offers several advantages over traditional batch processing, such as enhanced safety for hazardous reactions, improved heat and mass transfer, and the potential for seamless multi-step synthesis. umontreal.caresearchgate.neteuropa.eusoton.ac.uk

Future research will focus on integrating the synthesis and subsequent reactions of this compound into continuous flow systems. This approach allows for the efficient and scalable production of target molecules. Automated platforms can systematically vary reaction parameters to rapidly optimize conditions. researchgate.net The combination of flow chemistry with in-line analytical techniques will enable real-time monitoring and control, leading to more efficient and reproducible synthetic processes. This integration is particularly beneficial for exothermic reactions, such as nitrations, which can be managed more safely in microreactor systems. umontreal.ca

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-acetyl-3-oxobutanamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves acetylation of 3-oxobutanamide precursors. For example, acetylation agents like acetic anhydride or acetyl chloride under controlled pH (acidic/basic) conditions can yield the target compound. Reaction optimization should focus on temperature (e.g., 60–80°C), solvent selection (e.g., dichloromethane or THF), and catalyst use (e.g., DMAP). Yield improvements (≥70%) are achievable via stepwise purification using column chromatography or recrystallization .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry to minimize byproducts like acetylated amines or ketones.

Q. How can spectroscopic methods confirm the structural integrity of this compound?

- Methodology :

- NMR : H NMR should show peaks for acetyl protons (~2.1 ppm, singlet) and α-protons to the carbonyl (~3.2–3.5 ppm). C NMR confirms the acetyl (170–175 ppm) and ketone (205–210 ppm) groups .

- IR : Strong absorbance at ~1650–1750 cm (C=O stretches for amide and ketone) .

- Mass Spectrometry : ESI-MS should display [M+H] peaks matching the molecular formula (CHNO, exact mass 143.06 g/mol) .

Advanced Research Questions

Q. How should researchers design enzyme inhibition assays to evaluate this compound’s bioactivity?

- Methodology :

- Target Selection : Prioritize enzymes with structural homology to acetylated substrates (e.g., acetyltransferases or proteases). Use recombinant enzymes for standardized assays.

- Assay Conditions : Optimize pH (6.5–7.5), temperature (25–37°C), and substrate concentration (Km values). Include controls (e.g., buffer-only, known inhibitors like PMSF for proteases).

- Kinetic Analysis : Perform Michaelis-Menten studies to determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots .

- Data Interpretation : IC values should be validated via dose-response curves (triplicate runs).

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodology :

- Meta-Analysis : Compare studies for variables like purity (HPLC ≥95%), solvent (DMSO vs. aqueous), and cell lines (HEK293 vs. HeLa).

- Reproducibility Protocols : Standardize assay conditions (e.g., ATP levels in cytotoxicity assays) and validate via inter-laboratory collaboration.

- Advanced Analytics : Use LC-MS/MS to quantify metabolite interference in bioactivity readouts .

Q. What crystallographic techniques determine the solid-state structure of this compound?

- Methodology :

- Crystallization : Slow evaporation from water or ethanol yields single crystals. Solvent choice impacts crystal packing; polar solvents enhance hydrogen bonding .

- X-ray Diffraction : Collect data at 100–150 K. Refinement with SHELXTL resolves bond angles/lengths. Validate thermal parameters (ADPs) to confirm molecular rigidity .

- Outcome : Compare experimental data with computational models (DFT) to assess conformational stability.

Data Contradiction Analysis

Q. Why do studies report variable solubility profiles for this compound?

- Root Cause : Polymorphism (amorphous vs. crystalline forms) and solvent polarity (logP ~0.5–1.2).

- Resolution : Characterize solid-state forms via PXRD and DSC. Use co-solvents (e.g., PEG-400) for aqueous solubility enhancement .

Applications in Research

Q. How can this compound serve as a reference standard in proteomics?

- Methodology :

- Mass Spec Calibration : Use as an internal standard (5–50 µM) in MALDI-TOF to normalize peptide quantification.

- Fragmentation Studies : Compare CID/HCD fragmentation patterns with acetylated peptides to validate post-translational modification databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.